molecular formula C20H22N2O5S B3643375 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

Cat. No.: B3643375
M. Wt: 402.5 g/mol
InChI Key: ZZDUDDVXNVUYBZ-VZUCSPMQSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-propenamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a sulfonamide group, and a propenamide linkage, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-propenamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxole intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propenamide Linkage: The final step involves the coupling of the sulfonamide intermediate with an appropriate acrylamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or benzodioxole derivatives.

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-propenamide is unique due to its combination of a benzodioxole moiety, a sulfonamide group, and a propenamide linkage. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler compounds like dichloroaniline or steviol glycosides.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(tert-butylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-20(2,3)22-28(24,25)16-8-6-15(7-9-16)21-19(23)11-5-14-4-10-17-18(12-14)27-13-26-17/h4-12,22H,13H2,1-3H3,(H,21,23)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDUDDVXNVUYBZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 2
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 3
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 5
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Reactant of Route 6
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE

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